molecular formula C28H23N5O3 B1209674 2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione

2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione

Cat. No.: B1209674
M. Wt: 477.5 g/mol
InChI Key: IXQKLGBUUZVOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione is a ring assembly and a member of pyridazines.

Scientific Research Applications

Antimicrobial Activity

2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione and its derivatives have shown significant antimicrobial activity. For instance, a study by Salvi et al. (2007) synthesized various compounds from phthalyl derivatives of amino acids, which exhibited notable antimicrobial properties (Salvi, Bhambi, Jat, & Talesara, 2007).

Xanthine Oxidase Inhibitor Properties

Research by Gunduğdu et al. (2020) indicates that derivatives of isoindole-1,3(2H)-dione, such as this compound, act as inhibitors of xanthine oxidase. This enzyme is a target for the treatment of disorders like gout, and the phenyl ring in these compounds enhances their inhibitory effect (Gunduğdu et al., 2020).

Anticonvulsant Activity

The compound and its analogs have been explored for anticonvulsant activities. Kamiński et al. (2011) synthesized new derivatives and tested them in various seizure models. They found that these compounds were effective in at least one of the models, indicating potential use in treating convulsions (Kamiński, Rzepka, & Obniska, 2011).

Anti-Inflammatory, Anti-Microbial, and Anti-Oxidant Activities

Lamie et al. (2015) synthesized new phthalimide derivatives and evaluated them for anti-microbial, anti-oxidant, and anti-inflammatory activities. One of the compounds showed remarkable anti-microbial activity, and another displayed significant anti-inflammatory action, indicating a broad spectrum of potential therapeutic applications (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015).

H1-Antagonist Activity

Abou-Gharbia et al. (1995) found that structural manipulation of certain piperazinyl imide compounds, including ones similar to this compound, led to the discovery of compounds with potent H1-antagonist activity. This suggests potential use in conditions like allergies and asthma (Abou-Gharbia et al., 1995).

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-oxo-2-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C28H23N5O3/c34-24(18-33-27(35)22-12-6-7-13-23(22)28(33)36)31-14-16-32(17-15-31)26-21-11-5-4-10-20(21)25(29-30-26)19-8-2-1-3-9-19/h1-13H,14-18H2

InChI Key

IXQKLGBUUZVOSE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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